

A Comparative Guide to the Pharmacokinetic Profiling of Norethindrone and its Metabolites

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Compound of Interest

Compound Name: *6beta-Hydroxy Norethindrone*

Acetate

Cat. No.: *B118969*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of norethindrone and its primary metabolites. The information is intended to support research and development efforts by offering a concise summary of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.

Comparative Pharmacokinetic Data

Norethindrone (also known as norethisterone) is a synthetic progestin that undergoes extensive metabolism. Its prodrug, norethindrone acetate, is rapidly converted to norethindrone in the body. The primary metabolic pathways involve the reduction of the A-ring, leading to the formation of 5 α -dihydro-norethisterone and various tetrahydro-norethisterone isomers. A minor but significant pathway is the aromatization to the potent estrogen, ethinyl estradiol.^[1]

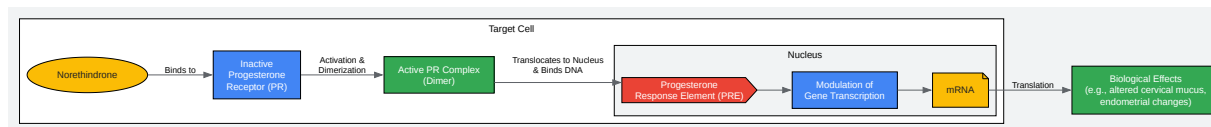
The following table summarizes the key pharmacokinetic parameters for norethindrone and provides available data for its acetate form. Comprehensive pharmacokinetic data for the individual metabolites in humans is limited in publicly available literature.

Parameter	Norethindrone (NE)	Norethindrone Acetate (NEA)	5 α -dihydro-norethisterone & Tetrahydro-norethisterone Metabolites
Bioavailability	47-73% (mean 64%) [2][3]	Rapidly converted to NE[4]	Data not available
Tmax (Time to Peak Concentration)	1-2 hours[2]	Data not available	Data not available
Cmax (Peak Concentration)	~5.4-7.4 ng/mL (single dose)[2]	Data not available	Data not available
Half-life ($t_{1/2}$)	5.2-12.8 hours (mean ~8 hours)[3][5]	Initial: 7.5 min, Subsequent: 51.5 hours[5]	Data not available
Protein Binding	97% (61% to albumin, 36% to SHBG)[3]	Data not available	Data not available
Metabolism	A-ring reduction (5 α /5 β -reductases, 3 α /3 β -HSD), aromatization to ethinyl estradiol, CYP3A4 involvement. [1][3][6]	Rapidly hydrolyzed to norethindrone.[4]	Further conjugation (sulfation, glucuronidation).[6]
Excretion	~50% in urine, 20-40% in feces.[2]	Data not available	Data not available

SHBG: Sex Hormone-Binding Globulin, HSD: Hydroxysteroid dehydrogenase

Signaling Pathway

Norethindrone exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR). This interaction modulates the transcription of target genes, leading to its therapeutic and contraceptive effects.[1]



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Norethindrone's genomic signaling pathway via the progesterone receptor.

Experimental Protocols

Objective: To determine the pharmacokinetic profile of norethindrone and its metabolites in human subjects following oral administration.

1. Study Design:

- Design: An open-label, single-dose, crossover, or parallel-group study.
- Subjects: Healthy, non-pregnant, non-lactating female volunteers of reproductive age. Subjects should be screened for any contraindications to progestin use.
- Dosing: Administration of a single oral dose of norethindrone or norethindrone acetate.

2. Sample Collection:

- Matrix: Human plasma (with K2EDTA as anticoagulant).
- Collection Schedule: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
- Processing and Storage: Blood samples are centrifuged to separate plasma, which is then stored at -70°C until analysis.

3. Bioanalytical Method: LC-MS/MS

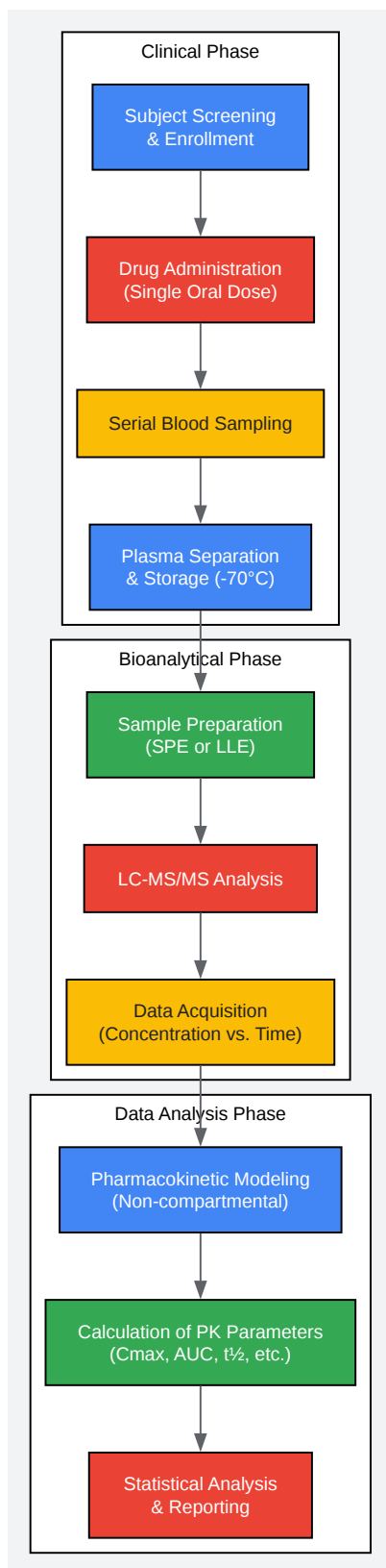
- Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.^[7]
- Sample Preparation:
 - Solid-Phase Extraction (SPE): Thaw plasma samples. Add an internal standard (e.g., deuterated norethindrone). Condition an SPE cartridge with methanol and water. Load the plasma sample, wash with an appropriate buffer, and elute the analytes with an organic solvent.^[8]
 - Liquid-Liquid Extraction (LLE): Add an internal standard to the plasma sample. Extract the analytes using an organic solvent (e.g., n-butyl chloride).^[9] Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 μ m).^[7]
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.^{[8][9]}
 - Flow Rate: Typically 0.5-1.0 mL/min.^[9]
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI) in positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used to quantify the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.^[5]
- Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

4. Pharmacokinetic Analysis:

- Software: Non-compartmental analysis is performed using software like Phoenix WinNonlin.
- Parameters Calculated: C_{max}, T_{max}, Area Under the Curve (AUC), elimination half-life ($t_{1/2}$), clearance (CL), and volume of distribution (V_d) are calculated from the plasma concentration-time data.

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of norethindrone.



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A typical experimental workflow for a pharmacokinetic study.

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